molecular formula C7H16N2O B1490674 1-(1-Aminopiperidin-4-yl)ethan-1-ol CAS No. 1690771-23-3

1-(1-Aminopiperidin-4-yl)ethan-1-ol

Cat. No.: B1490674
CAS No.: 1690771-23-3
M. Wt: 144.21 g/mol
InChI Key: KOGOIXPYNUUXOV-UHFFFAOYSA-N
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Description

1-(1-Aminopiperidin-4-yl)ethan-1-ol is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are a fundamental scaffold found in more than twenty classes of pharmaceuticals, playing a critical role in the design of bioactive molecules and approved drugs . Compounds based on the 4-aminopiperidine (4AP) scaffold have been identified as potent inhibitors in high-throughput phenotypic screens, demonstrating efficacy against viruses such as the hepatitis C virus (HCV) by uniquely targeting the viral assembly stage of the life cycle . This mechanism, which differs from direct-acting antivirals, shows promising synergism with established treatments, highlighting the value of this chemotype in developing novel therapeutic strategies . The structure of this compound, featuring both aminopiperidine and ethanol functional groups, renders it a versatile building block for chemical synthesis. It is suitable for further derivatization to explore structure-activity relationships (SAR), optimize potency, and improve metabolic stability and other pharmacokinetic properties . As a key intermediate, it can be used in reductive amination, alkylation, acylation, and sulfonylation reactions to create diverse compound libraries for biological screening . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(1-aminopiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-6(10)7-2-4-9(8)5-3-7/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGOIXPYNUUXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Aminopiperidin-4-yl)ethan-1-ol, a compound featuring a piperidine ring, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and various studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and an alcohol functional group attached to a piperidine ring. This configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.
  • Antidiabetic Potential : Recent investigations have identified its potential as a DPP4 inhibitor, which is significant for managing type 2 diabetes mellitus.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored in several studies. Modifications to the piperidine ring and the introduction of different substituents have been shown to influence its potency and selectivity towards specific receptors.

Table 1: Summary of SAR Findings

Compound VariantBiological ActivityIC50 Value (µM)Reference
This compoundDPP4 Inhibition9.25 ± 0.57
Modified Piperidine DerivativeNeurotransmitter ModulationVaries

Case Study 1: DPP4 Inhibition

A study conducted on a series of aminopiperidine derivatives demonstrated that this compound exhibited significant inhibitory activity against DPP4, with an IC50 value of 9.25 µM. This suggests that the compound could serve as a promising lead for developing antidiabetic agents. The mechanism involves competitive inhibition at the DPP4 active site, supported by molecular docking studies that confirmed favorable binding interactions .

Case Study 2: Neurotransmitter Interaction

In another investigation, the compound's interaction with various neurotransmitter receptors was assessed. It was found to modulate dopamine receptor activity, which is critical in treating neurological disorders such as schizophrenia and depression. The study utilized in vitro assays to determine binding affinities and functional outcomes .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest moderate bioavailability with a favorable safety profile in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

1-Acetyl-4-aminopiperidine Hydrochloride
  • Structure: Piperidine ring with an acetyl group (-COCH3) and an amino group (-NH2).
  • Key Differences: The acetyl group replaces the ethanol moiety, reducing hydrophilicity. This substitution may alter metabolic stability and binding affinity in biological systems.
  • Synthesis: Prepared via acetylation of 4-aminopiperidine, followed by HCl salt formation .
Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol (Compound 4)
  • Structure: Piperidine ring with a hydroxyl (-OH) and aminomethyl (-CH2NH2) group; a phenylethyl substituent enhances lipophilicity.
  • Key Differences: The phenylethyl group introduces aromatic interactions, while the ethanol group in the target compound prioritizes hydrogen bonding.
  • Synthesis: Involves methanol dissolution and reaction with aqueous ammonia under controlled temperatures .
1-(Pyridin-4-yl)ethan-1-ol
  • Structure: Ethanol moiety attached to a pyridine ring instead of piperidine.
  • Spectroscopy : ¹H NMR shows δ 1.46 (CH3), δ 4.13 (OH), and δ 7.27–8.42 (pyridine protons) .

Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups Solubility (Predicted) Melting Point (Reported)
1-(1-Aminopiperidin-4-yl)ethan-1-ol C7H16N2O -NH2, -OH High in polar solvents Not available
1-Acetyl-4-aminopiperidine HCl C7H15ClN2O -NH2, -COCH3 Moderate in water Not available
1-(Pyridin-4-yl)ethan-1-ol C7H9NO -OH, pyridine Moderate in ethanol Not available

Notes:

  • Hydroxyl and amino groups enhance solubility in polar media (e.g., water, ethanol) compared to acetyl or aromatic substituents.
  • Piperidine derivatives generally exhibit higher flexibility than rigid pyridine-based analogs, impacting conformational dynamics in drug-receptor interactions .

Spectroscopic Comparison

Compound Name ¹H NMR Highlights (δ, ppm) ¹³C NMR Highlights (δ, ppm)
1-(Pyridin-4-yl)ethan-1-ol 1.46 (CH3), 4.13 (OH), 7.27–8.42 (pyridine) 22.1 (CH3), 65.3 (CH2OH), 120–150 (C aromatic)
1-Acetyl-4-aminopiperidine HCl 1.98 (COCH3), 2.85–3.20 (piperidine CH2) 22.5 (COCH3), 45–55 (piperidine C)

Insights :

  • Ethanol-containing compounds (e.g., 1-(Pyridin-4-yl)ethan-1-ol) show distinct OH proton signals (δ ~4.13), absent in acetylated analogs.
  • Piperidine ring protons typically resonate at δ 2.5–3.5, influenced by substituents like amino or acetyl groups .

Preparation Methods

Reductive Amination of 4-Amino-1-Boc-piperidine

  • Starting Material: 4-Amino-1-Boc-piperidine
  • Key Reaction: Reductive amination with an aldehyde such as 2-phenyl acetaldehyde to yield an intermediate compound.
  • Reagents: Sodium triacetoxyborohydride or other mild reducing agents.
  • Conditions: Typically conducted in anhydrous solvents under inert atmosphere to prevent side reactions.

This step introduces the ethan-1-ol substituent at the piperidine nitrogen, forming a protected intermediate (e.g., compound 4 in the referenced synthesis).

Coupling and Deprotection

  • Coupling: The intermediate undergoes coupling reactions with electrophiles or acylating agents to introduce further functional groups if needed.
  • Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are used to remove the Boc protecting group, liberating the free amine at the 4-position of the piperidine ring.
  • Outcome: Formation of the target compound 1-(1-aminopiperidin-4-yl)ethan-1-ol or its analogs.

This two-step procedure is versatile and allows for the synthesis of derivatives with varied biological properties.

Alternative Preparation Methods

While the primary method involves reductive amination and Boc-deprotection, alternative strategies may include:

However, these methods are less commonly reported for this specific compound and often serve as routes for analog synthesis rather than the parent compound.

Data Tables Summarizing Synthetic Parameters and Biological Evaluation

The following tables summarize key synthetic intermediates, reaction conditions, and biological activity data extracted from medicinal chemistry campaigns involving 4-aminopiperidine derivatives closely related to this compound.

Compound ID Synthetic Route Step Key Reagents Reaction Conditions Yield (%) Notes
3 Starting material 4-Amino-1-Boc-piperidine Commercially available N/A Protected amine
4 Reductive amination 2-Phenylacetaldehyde, NaBH(OAc)3 Room temp, inert atmosphere High (>80%) Intermediate with Boc protection
5-9, 12-31 Coupling & deprotection Acyl chlorides, acids, TFA Acidic deprotection Variable (60-90%) Generation of analogs
Compound ID EC50 (μM) CC50 (μM) Selectivity Index (SI) Metabolic Half-life (min)
6 1.16 ± 0.16 24.5 ± 1.62 21.1 1.7
7 1.37 ± 0.98 7.32 ± 0.68 5.34 1.9
39 0.48 ± 0.14 5.15 ± 0.76 10.7 2.2
40 0.21 ± 0.04 5.77 ± 0.13 27.4 2.6

Note: EC50 refers to the concentration for 50% efficacy in antiviral assays; CC50 is the cytotoxic concentration for 50% cell viability; SI is the ratio CC50/EC50 indicating therapeutic window; metabolic half-life indicates stability in rat liver microsomes.

Practical Considerations in Preparation

  • Purity: High purity of intermediates is essential to avoid side reactions during coupling and deprotection.
  • Solvent Choice: Anhydrous solvents and inert atmosphere conditions improve yields and selectivity.
  • Deprotection: Acidic deprotection must be carefully controlled to prevent degradation of the amino alcohol.
  • Scale-Up: The modular nature of the synthesis allows for scale-up with optimization of reaction times and purification steps.

Summary and Outlook

The preparation of this compound is well-established through reductive amination of Boc-protected 4-aminopiperidine, followed by coupling and acidic deprotection. This method offers flexibility for the synthesis of diverse analogs with potential antiviral activity, as demonstrated in recent medicinal chemistry research targeting hepatitis C virus assembly inhibition. Continued optimization of synthetic routes and reaction conditions can enhance yield, purity, and scalability, facilitating further drug development efforts.

Q & A

Q. What are the common synthetic routes for 1-(1-Aminopiperidin-4-yl)ethan-1-ol, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves reductive amination or nucleophilic substitution . For example, reacting 4-aminopiperidine with ethylene oxide under basic conditions (e.g., NaOH) can yield the target compound. Catalysts like NaBH₄ or LiAlH₄ may be used for reduction steps . Optimization includes adjusting temperature (20–80°C), solvent polarity (e.g., ethanol, THF), and reaction time (12–24 hrs) to maximize yield. Boc-protected intermediates (e.g., 4-aminobocpiperidine) are often employed to prevent side reactions .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

  • Methodological Answer : Purification is achieved via column chromatography using silica gel and solvent systems like CH₂Cl₂:MeOH (9:1) or ethyl acetate:hexane gradients . For analytical validation:
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • NMR : Confirm structure using ¹H/¹³C NMR (e.g., δ ~3.5 ppm for piperidine protons, δ ~1.4 ppm for ethanol -OH).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 175.2).

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity to dopamine, opioid, or serotonin receptors using radioligand displacement (e.g., [³H]spiperidone for D2 receptors) .
  • In Vitro Neuropharmacology : Measure cAMP modulation in neuronal cell lines (e.g., SH-SY5Y) to assess GPCR activity .
  • Analgesic Testing : Tail-flick or hot-plate tests in rodent models, comparing latency times to morphine controls .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates. Alternatively, employ kinetic resolution with enzymes (e.g., lipases) to separate enantiomers. Enantiomeric excess (ee) is validated via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements .

Q. What strategies resolve contradictions in reported receptor-binding data for piperidine derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., β-arrestin recruitment) to confirm target engagement .
  • Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with receptor subtypes (e.g., μ-opioid vs. κ-opioid) .
  • Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .

Q. How to design a structure-activity relationship (SAR) study for optimizing cognitive enhancement properties?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with varied substituents (e.g., methyl, fluorophenyl) at the piperidine 4-position.
  • In Vivo Testing : Morris water maze or novel object recognition tests in transgenic AD mouse models.
  • Data Table :
AnalogSubstituentCognitive Score (vs. control)Receptor Affinity (Ki, nM)
A -H1.2xD2: 450 ± 30
B -CH₃1.8xD2: 210 ± 15
C -F1.5xD2: 320 ± 20
  • Key Insight : Methyl substitution (B ) enhances both activity and selectivity .

Safety and Protocol Design

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂).
  • Waste Disposal : Neutralize acidic/basic residues before disposal; incinerate organic waste .

Q. How to troubleshoot low yields in large-scale synthesis?

  • Methodological Answer :
  • Process Optimization : Switch from batch to continuous flow reactors for better heat/mass transfer .
  • Catalyst Screening : Test alternatives like Pd/C or Raney Ni for reductive steps.
  • Byproduct Analysis : GC-MS to identify impurities (e.g., over-oxidation products) and adjust stoichiometry .

Data Analysis and Reproducibility

Q. What statistical methods ensure reproducibility in behavioral studies involving this compound?

  • Methodological Answer :
  • Power Analysis : Predefine sample sizes (n ≥ 8/group) using G*Power to detect ≥30% effect sizes.
  • Blinding : Double-blind administration in animal studies to reduce bias.
  • Meta-Analysis : Compare results across labs using standardized metrics (e.g., % improvement in memory retention) .

Q. How to address batch-to-batch variability in pharmacokinetic studies?

  • Methodological Answer :
  • QC Testing : Validate each batch via HPLC (purity ≥98%) and Karl Fischer titration (water content ≤0.5%).
  • Stability Studies : Store aliquots at -20°C; monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(1-Aminopiperidin-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-Aminopiperidin-4-yl)ethan-1-ol

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